

# Application Notes and Protocols for the Synthesis of Tert-Butyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-2-methylpropane

Cat. No.: B056623

[Get Quote](#)

## Abstract

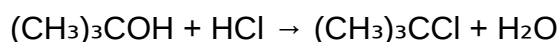
This document provides a detailed experimental procedure for the synthesis of tert-butyl chloride from tert-butanol and concentrated hydrochloric acid. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis proceeds via a first-order nucleophilic substitution (SN1) reaction.<sup>[1][2][3][4]</sup> This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison of various reported procedures, and a visual representation of the experimental workflow.

## Introduction

The synthesis of tert-butyl chloride is a classic example of an SN1 reaction, where a tertiary alcohol is converted to an alkyl halide.<sup>[1][2][3]</sup> The reaction involves the protonation of the hydroxyl group of tert-butanol by a strong acid, such as hydrochloric acid, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by a chloride ion to yield the final product, tert-butyl chloride.<sup>[3][5]</sup> The reaction is typically rapid and can be performed at room temperature.<sup>[3][5]</sup>

## Reaction and Mechanism

The overall reaction is as follows:



The reaction proceeds through an SN1 mechanism, which is favored by the tertiary structure of the alcohol that can form a stable carbocation intermediate.

## Experimental Data Summary

The following table summarizes quantitative data from various literature procedures for the synthesis of tert-butyl chloride. This allows for a comparative overview of different experimental conditions and reported yields.

Parameter	Procedure 1[6]	Procedure 2[2]	Procedure 3[5]	Procedure 4[1]
tert-Butanol	74 g (1 mole)	12.4 g	15 g	6.0 mL
Conc. HCl	247 cc (3 moles)	21 mL	50 mL (36-38%)	12 mL
Reaction Time	15-20 minutes	20 minutes	30 minutes	Not specified
Reaction Temp.	Room Temperature	Room Temperature	Room Temperature	Room Temperature
Washing Agents	5% NaHCO <sub>3</sub> , H <sub>2</sub> O	Not specified	Sat. NaHCO <sub>3</sub> , H <sub>2</sub> O	5% Na <sub>2</sub> CO <sub>3</sub>
Drying Agent	CaCl <sub>2</sub>	MgSO <sub>4</sub> and Na <sub>2</sub> CO <sub>3</sub>	Na <sub>2</sub> SO <sub>4</sub>	Na <sub>2</sub> SO <sub>4</sub>
Purification	Distillation	Filtration	Distillation	Distillation
Boiling Point	49.5–52°C	Not specified	48–52°C	Not specified
Reported Yield	78–88%	Not specified	Not specified	Not specified

Note: The densities of tert-butanol and concentrated HCl are approximately 0.79 g/mL and 1.18 g/mL, respectively.

## Detailed Experimental Protocol

This protocol represents a comprehensive procedure compiled from established methods.[1][2][5][6]

### 4.1. Materials and Equipment

- tert-Butanol
- Concentrated Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution or 5% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Anhydrous Calcium Chloride ( $\text{CaCl}_2$ ), Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ), or Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Separatory funnel (100 mL or 250 mL)
- Erlenmeyer flasks
- Beakers
- Graduated cylinders
- Distillation apparatus
- Magnetic stirrer and stir bar (optional)

#### 4.2. Procedure

- **Reaction Setup:** In a separatory funnel, combine 15 g of tert-butanol and 50 mL of concentrated hydrochloric acid.<sup>[5]</sup>
- **Reaction:** Stopper the funnel and shake the mixture for approximately 20-30 minutes.<sup>[2][5]</sup> It is crucial to periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.<sup>[2]</sup> The solution will become cloudy as the immiscible tert-butyl chloride forms.<sup>[5]</sup>
- **Phase Separation:** Allow the mixture to stand until two distinct layers are formed. The upper layer is the crude tert-butyl chloride, and the lower layer is the aqueous acid.<sup>[1][3]</sup>
- **Washing:** Carefully drain and discard the lower aqueous layer. Wash the organic layer by adding 20 mL of 5% sodium bicarbonate solution to the separatory funnel.<sup>[5]</sup> Swirl gently at first to control the foaming from  $\text{CO}_2$  evolution, then stopper and shake, venting frequently. Remove the lower aqueous layer.

- Final Wash: Wash the organic layer with 15 mL of water.[\[5\]](#) Separate and discard the aqueous layer.
- Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask. Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate, and swirl until the liquid is clear.[\[1\]](#)[\[5\]](#)
- Purification (Distillation): Decant or filter the dried tert-butyl chloride into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 49°C and 52°C.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### 4.3. Characterization

The identity and purity of the synthesized tert-butyl chloride can be confirmed using various spectroscopic methods:

- Infrared (IR) Spectroscopy: The IR spectrum of tert-butyl chloride is characterized by the absence of the broad O-H stretch from the starting tert-butanol and the presence of a C-Cl stretching vibration.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be used to confirm the structure of the product.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.
- Rotational Spectroscopy: High-resolution rotational spectroscopy can also be used for detailed structural analysis.[\[8\]](#)

A qualitative test for the presence of an alkyl halide can be performed by reacting a small sample with silver nitrate in ethanol; the formation of a white precipitate ( $\text{AgCl}$ ) indicates a positive result.[\[1\]](#)[\[3\]](#)

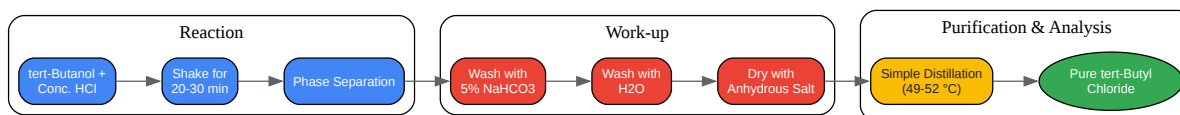
## Safety Precautions

- Work in a well-ventilated fume hood, as concentrated hydrochloric acid is corrosive and has pungent fumes.[\[9\]](#)

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Be cautious when mixing the reactants and during the washing steps, as pressure can build up in the separatory funnel.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of tert-butyl chloride.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of tert-butyl chloride.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
2. chem.libretexts.org [chem.libretexts.org]
3. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
4. scribd.com [scribd.com]
5. books.rsc.org [books.rsc.org]
6. Organic Syntheses Procedure [orgsyn.org]

- 7. C<sub>4</sub>H<sub>9</sub>Cl (CH<sub>3</sub>)<sub>3</sub>CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Tert-Butyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056623#experimental-procedure-for-the-synthesis-of-tert-butyl-chloride]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)